molecular formula C14H17ClN2O2 B2729400 4-Chloro-N-(2-cyano-1-methoxypropan-2-yl)-2,5-dimethylbenzamide CAS No. 2210144-05-9

4-Chloro-N-(2-cyano-1-methoxypropan-2-yl)-2,5-dimethylbenzamide

Cat. No. B2729400
CAS RN: 2210144-05-9
M. Wt: 280.75
InChI Key: RKIHTAUTKHZARW-UHFFFAOYSA-N
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Description

4-Chloro-N-(2-cyano-1-methoxypropan-2-yl)-2,5-dimethylbenzamide, also known as JNJ-64619178, is a small molecule inhibitor of the protein bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a key role in cancer cell growth and survival. JNJ-64619178 has shown promising results in preclinical studies as a potential treatment for various types of cancer.

Mechanism of Action

4-Chloro-N-(2-cyano-1-methoxypropan-2-yl)-2,5-dimethylbenzamide works by inhibiting the activity of BRD4, a protein that plays a key role in the regulation of gene expression. By inhibiting BRD4, this compound disrupts the expression of genes that are essential for cancer cell growth and survival, leading to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on cancer cells. These include the inhibition of cell proliferation, induction of cell death, and disruption of DNA damage response pathways. In addition, this compound has been shown to enhance the immune response against cancer cells, leading to improved anti-tumor activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-Chloro-N-(2-cyano-1-methoxypropan-2-yl)-2,5-dimethylbenzamide is its potent anti-cancer activity, which has been demonstrated in a variety of preclinical models. In addition, this compound has been shown to have a favorable safety profile, with no significant toxicity observed in animal studies. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in clinical settings.

Future Directions

There are several potential future directions for research on 4-Chloro-N-(2-cyano-1-methoxypropan-2-yl)-2,5-dimethylbenzamide. These include:
1. Combination therapy: this compound has been shown to enhance the anti-tumor effects of other cancer treatments. Future studies could investigate the potential of this compound in combination with other cancer therapies, such as immunotherapy or targeted therapy.
2. Biomarker identification: this compound has shown promising results in preclinical studies, but its effectiveness in clinical settings may be limited by patient heterogeneity. Future studies could investigate the identification of biomarkers that predict response to this compound, allowing for more targeted treatment.
3. Clinical trials: this compound is currently being evaluated in clinical trials for the treatment of various types of cancer. Future studies could investigate the efficacy and safety of this compound in larger clinical trials, with a focus on identifying optimal dosing and treatment regimens.
In conclusion, this compound is a promising small molecule inhibitor of BRD4 with potent anti-cancer activity. While further research is needed to fully understand its potential as a cancer treatment, this compound represents a promising avenue for the development of new cancer therapies.

Synthesis Methods

The synthesis of 4-Chloro-N-(2-cyano-1-methoxypropan-2-yl)-2,5-dimethylbenzamide involves several steps, including the reaction of 2,5-dimethyl-4-chlorobenzoyl chloride with 2-cyano-1-methoxypropan-2-ol to form the intermediate this compound. This intermediate is then subjected to further reactions to yield the final product.

Scientific Research Applications

4-Chloro-N-(2-cyano-1-methoxypropan-2-yl)-2,5-dimethylbenzamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of various types of cancer cells, including leukemia, lymphoma, and solid tumors. In addition, this compound has been shown to enhance the anti-tumor effects of other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

4-chloro-N-(2-cyano-1-methoxypropan-2-yl)-2,5-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O2/c1-9-6-12(15)10(2)5-11(9)13(18)17-14(3,7-16)8-19-4/h5-6H,8H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKIHTAUTKHZARW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)C(=O)NC(C)(COC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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